B1577093 Panurgine 1

Panurgine 1

Cat. No.: B1577093
Attention: For research use only. Not for human or veterinary use.
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Description

Panurgine 1 is a novel synthetic dodecapeptide (sequence: LNWGAILKHIIK-NH₂) originally isolated from the venom of the communal bee Panurgus calcaratus . This peptide belongs to the category of α-helical amphipathic antimicrobial peptides (AMPs) . It has exhibited potent, broad-spectrum biological activity in research settings, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . A key characteristic of research interest is its low hemolytic activity against human erythrocytes, suggesting a potentially favorable therapeutic index by targeting microbial membranes while showing minimal damage to human red blood cells . Studies on its mechanism of action indicate that this compound induces significant leakage of fluorescent dye from bacterial membrane-mimicking vesicles, pointing to a mode of action that involves disrupting the integrity of the microbial membrane . Researchers are actively studying the effects of cationicity, amphipathicity, and hydrophobicity on its biological activity, with analogs showing improved antimicrobial potency, particularly those with an increased net positive charge . This product is supplied as a lyophilized powder with a high purity level and is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LNWGAILKHIIK

Origin of Product

United States

Discovery, Isolation, and Primary Characterization Methodologies of Panurgine 1

Methodologies for Venom Collection and Fractionation

The initial and crucial step in the isolation of Panurgine 1 is the acquisition of venom from the source, the communal bee Panurgus calcaratus. For most solitary and communal bee species, venom is collected by dissecting the venom reservoirs from the bees. mdpi.com The reservoirs are then carefully torn open to release the venom for study. mdpi.com

Once the crude venom is collected, it undergoes a process of fractionation to separate its complex mixture of components. The venom extract is typically centrifuged, and the resulting supernatant is subjected to fractionation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This initial separation provides distinct fractions, allowing for the targeted isolation of specific peptides. nih.gov In some cases, ultrafiltration may be used as a preliminary step to separate components based on molecular weight, which can help in removing larger proteins like enzymes. scielo.br

Table 1: Overview of Venom Collection and Fractionation

StepMethodDescription
Venom Collection Dissection of Venom ReservoirsThe venom reservoirs are surgically removed from the bees and opened to collect the venom. mdpi.com
Initial Extraction Solvent Extraction & CentrifugationThe collected venom is extracted with a solvent mixture (e.g., acetonitrile/water with trifluoroacetic acid) and centrifuged to separate soluble components from debris. researchgate.net
Fractionation Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)The supernatant from the extraction is passed through an RP-HPLC system, which separates the components based on their hydrophobicity, yielding different fractions for further analysis. researchgate.net

Chromatographic and Spectrometric Techniques for Peptide Isolation

Following initial fractionation, further purification is necessary to isolate this compound to a high degree of purity. This is primarily achieved through advanced chromatographic and spectrometric methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique used for the purification of peptides from venom. researchgate.net The fractions obtained from the initial separation are re-injected into an RP-HPLC system, often using a different gradient of solvents to achieve finer separation. The elution of the peptides is monitored, typically by measuring UV absorbance at specific wavelengths (e.g., 220 nm), and the peaks corresponding to individual peptides are collected. researchgate.net

Mass spectrometry is an indispensable tool for identifying the target peptide within the separated fractions. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular mass of the peptides in each fraction with high accuracy. researchgate.net This mass analysis helps to guide the purification process by identifying the fractions containing the peptide of interest. nih.gov

Table 2: Techniques for Peptide Isolation

TechniquePurposeDetails
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) PurificationSeparates peptides based on their hydrophobicity, allowing for the isolation of individual peptide components from complex mixtures. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification and Mass DeterminationMeasures the molecular mass of the peptides in the collected HPLC fractions, confirming the presence and mass of this compound. researchgate.net

Initial Biochemical Identification and Purity Assessment Techniques

Once this compound is isolated, its identity must be confirmed and its purity assessed. The primary structure, which is the amino acid sequence, is determined using methods like Edman degradation. researchgate.net In this process, the amino-terminal residue of the peptide is derivatized, cleaved, and identified, with the cycle being repeated to determine the sequence of the entire peptide. nih.gov Tandem mass spectrometry (MS/MS) can also be employed for de novo sequencing. researchgate.net

The purity of the isolated this compound is typically re-assessed using analytical RP-HPLC and mass spectrometry. A pure sample should ideally show a single, sharp peak in the HPLC chromatogram and a single corresponding mass peak in the mass spectrum. researchgate.net The determined amino acid sequence for this compound is LNWGAILKHIIK-NH2. nih.gov

Circular dichroism (CD) spectroscopy is another technique used in the characterization of this compound. researchgate.net CD spectroscopy provides information about the secondary structure of the peptide, revealing that in an aqueous solution, this compound is largely unstructured but adopts a predominantly α-helical structure in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.net

Structural Elucidation and Conformational Analysis of Panurgine 1

Primary Structure Determination: Amino Acid Sequencing Methodologies

The initial step in characterizing any peptide is the determination of its primary structure—the linear sequence of its amino acid residues. For Panurgine 1, this process began with the isolation of the peptide from its natural source.

The venom was first extracted from the venom reservoirs of Panurgus calcaratus. researchgate.net This crude extract, a complex mixture of numerous compounds, was then subjected to fractionation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net RP-HPLC separates components based on their hydrophobicity, allowing for the purification of individual peptides. The peaks corresponding to this compound were collected for subsequent analysis. researchgate.net

With the purified peptide in hand, the amino acid sequence was determined. A standard and powerful technique for this purpose is automated Edman degradation, performed by a gas-phase protein sequencer. researchgate.net This method sequentially removes one amino acid residue at a time from the amino-terminus of the peptide. Each removed residue is then identified by chromatography. By repeating this cycle, the entire peptide sequence can be elucidated.

Through these methods, this compound was identified as a dodecapeptide, meaning it is composed of 12 amino acids. Its primary sequence was determined to be L-N-W-G-A-I-L-K-H-I-I-K-NH₂ . researchgate.netnih.govnih.gov The "-NH₂" at the C-terminus indicates that the terminal carboxyl group is amidated, a common feature in venom peptides that can enhance stability and activity.

AttributeDescriptionSource(s)
Peptide Name This compound (PNG-1) researchgate.netnih.gov
Source Venom of Panurgus calcaratus researchgate.netnih.gov
Amino Acid Sequence LNWGAILKHIIK-NH₂ researchgate.netnih.govnih.gov
Length 12 residues researchgate.netnih.gov
C-Terminus Amidated researchgate.netnih.gov

Secondary Structure Prediction and Experimental Verification

The secondary structure refers to the local, repeating three-dimensional conformations of the peptide backbone, such as α-helices and β-sheets. Understanding this level of structure is crucial as it directly relates to the peptide's mechanism of action.

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides in solution. This technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the ordered secondary structures within a peptide.

Studies on this compound have utilized CD spectroscopy to analyze its conformation in various environments. researchgate.net

In an aqueous environment (water): this compound exhibited a CD spectrum characteristic of a random coil or unstructured peptide, with a single broad minimum around 200 nm. researchgate.net Analysis of this spectrum indicated a very low α-helical content, estimated at approximately 14%. researchgate.net

In membrane-mimicking environments: To simulate the peptide's interaction with a bacterial cell membrane, its structure was analyzed in the presence of trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS). In these environments, the CD spectra of this compound changed dramatically, showing the characteristic double minima at approximately 208 nm and 222 nm, which are hallmarks of an α-helical structure. researchgate.net The presence of TFE or SDS induced a significant conformational shift, with the α-helical content increasing to a maximum of 46%. researchgate.net

These findings demonstrate that this compound is unstructured in aqueous solution but folds into a predominantly α-helical conformation upon encountering a hydrophobic, membrane-like environment. This induced folding is a key feature of many AMPs and is critical for their ability to disrupt microbial membranes.

EnvironmentDominant Conformationα-Helical Content (%)Spectroscopic SignatureSource(s)
Water Unstructured / Random Coil~14%Broad minimum at 200 nm researchgate.net
TFE / SDS α-HelixUp to 46%Negative bands at 208 nm and 222 nm researchgate.net

Complementing experimental techniques, computational modeling offers predictive insights into peptide structure. Molecular dynamics (MD) simulations and molecular modeling are used to predict the most energetically favorable three-dimensional structures of peptides and to understand their behavior in different environments. researchgate.net

For an amphipathic peptide like this compound, computational models can be used to generate a helical wheel projection. This model illustrates the distribution of hydrophobic and hydrophilic amino acid residues along the helical axis. In an amphipathic α-helix, the hydrophobic residues are segregated to one side of the helix, while the hydrophilic (often cationic) residues are on the opposite side. This arrangement is crucial for the peptide's ability to selectively interact with and insert into the lipid bilayers of microbial membranes. While specific computational modeling studies focused solely on this compound are not detailed in the literature, this approach is a standard method for rationalizing the structure-activity relationships of α-helical AMPs. researchgate.net

Spectroscopic Approaches to α-Helical Conformational Analysis

Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of molecules in solution. aocs.orgtorontomu.ca For peptides, multi-dimensional NMR experiments (like COSY, TOCSY, and NOESY) can be performed. These experiments allow for the assignment of all proton resonances and the measurement of through-bond and through-space interactions between different atoms. vanderbilt.edu

Specifically, the Nuclear Overhauser Effect (NOE) provides distance constraints between protons that are close in space (< 5 Å), regardless of their position in the primary sequence. By collecting a large set of these distance restraints, along with dihedral angle constraints derived from coupling constants, a family of structures consistent with the experimental data can be calculated. This results in an ensemble of structures representing the peptide's conformation in solution.

Although no specific tertiary structure of this compound determined by NMR has been published, this technique would be the method of choice to elucidate its detailed fold and dynamics in a membrane-mimicking environment, such as in the presence of micelles.

X-ray crystallography is another premier technique for determining atomic-resolution three-dimensional structures. uni-muenchen.de The method requires the molecule of interest to be grown into a well-ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure of the peptide can be built. uni-muenchen.de

While X-ray crystallography can provide highly detailed and precise structural models, a major prerequisite is the ability to produce high-quality crystals. Many small, flexible peptides like this compound are notoriously difficult to crystallize. To date, there are no published reports of a crystal structure for this compound. If a crystal structure were to be obtained, it would offer a static, high-resolution snapshot of the peptide's conformation.

Mechanistic Investigations of Panurgine 1 S Biological Activities

Cellular and Subcellular Target Identification and Validation

The primary cellular target for Panurgine 1 is the cell membrane. nih.govnih.gov As a cationic peptide, its initial interaction with target cells is driven by electrostatic attraction to the negatively charged components typically found on the outer surface of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govinnovareacademics.in However, its activity is not limited to microbial cells. Studies have shown that this compound also interacts with membranes mimicking those of eukaryotic cells. nih.govresearchgate.net This suggests that while there may be some selectivity, the fundamental target is the lipid bilayer itself, a ubiquitous component of both prokaryotic and eukaryotic cells. The mechanism is largely receptor-independent, focusing on the biophysical properties of the lipid membrane. researchgate.net

Investigations confirm that the peptide's lytic activity is achieved through membrane permeabilization, leading to the leakage of intracellular contents and cell death. nih.govresearchgate.net This direct action on the membrane bypasses many conventional antibiotic resistance mechanisms that involve target site modifications or enzymatic inactivation of the drug. nih.govscielo.br

Membrane Interaction and Permeabilization Mechanisms

This compound belongs to the category of α-helical amphipathic AMPs, with the sequence LNWGAILKHIIK-NH₂. nih.gov Its structure, featuring distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and subsequent disruption of lipid bilayers. nih.govresearchgate.net The mechanism of action is centered on its ability to permeabilize these membranes. nih.govnih.gov

To investigate its membrane-disrupting capabilities in a controlled environment, researchers have utilized artificial model membranes, specifically large unilamellar vesicles (LUVs). nih.gov These studies measure the peptide's ability to induce the leakage of an entrapped fluorescent dye, such as calcein, from the vesicles. nih.govresearchgate.net

This compound and its synthetic analogs have demonstrated significant dye-leakage activity from LUVs designed to mimic both bacterial and eukaryotic cell membranes. nih.govresearchgate.net This indicates that the peptide can effectively disrupt both types of lipid bilayers, confirming a broad membrane-permeabilizing action. nih.gov The activity is dose-dependent, with higher concentrations of the peptide leading to greater membrane disruption. The dye-leakage findings correlate well with the peptide's observed antimicrobial and hemolytic activities. researchgate.net

Table 1: Calcein Leakage from Large Unilamellar Vesicles (LUVs) Induced by Panurgine Peptides
PeptideVesicle TypeObserved ActivityReference
This compound (PNG-1)Bacterial Membrane-Mimicking (Anionic)Significant dye leakage nih.govresearchgate.net
This compound (PNG-1) & AnalogsEukaryotic Membrane-Mimicking (Zwitterionic)Significant dye leakage nih.govresearchgate.net
Panurgine-K (PNG-K)Bacterial Membrane-Mimicking (Anionic)Dye leakage observed nih.govresearchgate.net
Panurgine-R (PNG-R)Bacterial Membrane-Mimicking (Anionic)Dye leakage observed nih.govresearchgate.net
Panurgine-K (PNG-K) & Panurgine-R (PNG-R)Eukaryotic Membrane-Mimicking (Zwitterionic)No significant dye leakage nih.govresearchgate.net

While this compound acts on both microbial and eukaryotic model membranes, a degree of selectivity is often a key feature of antimicrobial peptides. nih.govresearchgate.net This selectivity typically arises from differences in the lipid composition between bacterial and mammalian cell membranes. nih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), which electrostatically attract cationic peptides like this compound. researchgate.net

In contrast to its sister peptides, Panurgine-K and Panurgine-R, which exclusively induce dye leakage from vesicles mimicking bacterial membranes, this compound permeabilizes vesicles that mimic both bacterial and eukaryotic membranes. nih.govresearchgate.net This suggests a lower degree of selectivity for this compound at the molecular level. nih.gov Further studies have shown a slight preference for all studied panurgine peptides to disrupt micelles composed of phospholipids with dipalmitoyl acyl chains (DPPG) over those with dioleyl acyl chains (DOPG), which may be related to differences in the fluidity of the lipid bilayers. researchgate.net The interaction with anionic phospholipids in model membranes has been confirmed through spectroscopic methods, which show a blue shift in the tryptophan emission spectra of related peptides upon binding, indicating the movement of the tryptophan residue into a more hydrophobic environment within the lipid bilayer. researchgate.net

Studies with Artificial Lipid Bilayers and Vesicles

Modulation of Biological Pathways and Molecular Signaling

The primary mechanism of this compound is direct physical disruption of the cell membrane, which is a receptor-independent process. nih.govresearchgate.net This potent, membrane-permeabilizing action is the principal cause of cell death. nih.govnih.gov The rapid leakage of ions and essential metabolites from the cytoplasm and the collapse of the transmembrane potential disrupt numerous cellular processes. innovareacademics.in Consequently, biological pathways that depend on membrane integrity and electrochemical gradients, such as cellular respiration, ATP synthesis, and nutrient transport, are profoundly inhibited. While specific interactions with intracellular signaling cascades have not been detailed for this compound, its mode of action—causing widespread membrane damage—precludes the need for specific pathway modulation to exert its antimicrobial effect. nih.govinnovareacademics.in

Structure-Activity Relationship (SAR) Studies via Amino Acid Substitution

To understand the relationship between the peptide's structure and its biological function, a series of this compound analogs were synthesized and studied. nih.govresearchgate.net These studies focused on modifying key physicochemical properties such as cationicity (net positive charge), hydrophobicity, and amphipathicity to observe the resulting effects on antimicrobial and hemolytic activity. nih.gov

A significant finding from these SAR studies is that the biological activity of this compound can be enhanced by increasing its net positive charge. nih.govresearchgate.net Several synthetic analogs with a higher positive charge demonstrated improved antimicrobial potency compared to the native peptide. nih.govresearchgate.net This highlights the critical role of electrostatic interactions in the peptide's initial attraction to and binding with the negatively charged surfaces of bacterial cells. nih.gov The balance between cationicity and hydrophobicity is essential for the peptide's ability to first bind to and then insert into and disrupt the target membrane. nih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Findings for this compound Analogs
PeptideSequence/ModificationKey Structural FeatureImpact on Biological ActivityReference
This compound (PNG-1)LNWGAILKHIIK-NH₂Native α-helical amphipathic peptideBaseline antimicrobial and hemolytic activity nih.gov
PNG-1 AnalogsAmino acid substitutionsIncreased net positive charge (cationicity)Improved antimicrobial potency nih.govresearchgate.net
PNG-1 AnalogsAmino acid substitutionsAlterations in hydrophobicity and amphipathicityModulated antimicrobial and hemolytic activities nih.gov

Biosynthetic Pathways and Genetic Determinants of Panurgine 1

Identification of Precursor Molecules and Post-Translational Modifications

The mature Panurgine 1 peptide has the amino acid sequence LNWGAILKHIIK-NH2. researchgate.netnih.gov The presence of a C-terminal amide group is a critical feature, indicating that it is synthesized from a larger precursor protein, often referred to as a prepropeptide. mdpi.comebi.ac.uk This precursor undergoes several post-translational modifications to become the final active peptide.

Based on the known structures of other bee venom peptide precursors, such as that of melittin, the precursor to this compound is expected to have a typical structure comprising a signal peptide, a propeptide region, and the sequence of the mature this compound peptide followed by a glycine (B1666218) residue. nih.govmdpi.comebi.ac.uk The signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum for secretion, after which it is cleaved off. The propeptide region is then removed by proteases, and the C-terminal glycine serves as the signal for amidation. mdpi.comnih.gov

The C-terminal amidation is a crucial post-translational modification for the biological activity of many peptides, including this compound. nih.govnih.gov This process involves the enzymatic conversion of the C-terminal glycine residue into an amide group. nih.govembopress.org This modification is known to enhance the stability and biological activity of peptides. acs.org In the case of this compound, the precursor peptide would likely have the sequence LNWGAILKHIIK-Gly, which is then processed to yield the amidated final product. nih.gov

Table 1: Postulated Structure of the this compound Precursor

ComponentDescriptionPostulated Sequence/Feature
Signal Peptide Directs the precursor to the secretory pathway.Typically 20-30 hydrophobic amino acids.
Propeptide A sequence of amino acids that is cleaved off during maturation.Variable in length and sequence.
Mature Peptide The final, biologically active this compound sequence.LNWGAILKHIIK
Amidation Signal A glycine residue at the C-terminus that is required for amidation.-Gly

Enzymatic Machinery Involved in this compound Maturation

The maturation of this compound from its precursor is a multi-step enzymatic process. The key enzymes involved are signal peptidases, proprotein convertases, and the peptidylglycine α-amidating monooxygenase (PAM) complex. nih.govmdpi.comsdbonline.org

Following the removal of the signal peptide, proprotein convertases cleave the propeptide region from the precursor, exposing the mature peptide sequence with the C-terminal glycine. mdpi.com

The final and critical step of C-terminal amidation is catalyzed by the Peptidylglycine α-amidating monooxygenase (PAM) enzyme complex. nih.govembopress.orgsdbonline.org PAM is a bifunctional enzyme that carries out a two-step reaction:

Peptidylglycine α-hydroxylating monooxygenase (PHM) : This domain of the PAM complex hydroxylates the α-carbon of the C-terminal glycine residue. This reaction is dependent on copper, ascorbate, and molecular oxygen. sdbonline.orgresearchgate.net

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) : This domain then cleaves the hydroxylated glycine, resulting in the formation of the C-terminally amidated peptide and glyoxylate (B1226380) as a byproduct. researchgate.net

While the specific PAM enzyme in Panurgus calcaratus has not been isolated and characterized, the high degree of conservation of this enzymatic pathway across insects suggests that a similar mechanism is responsible for the amidation of this compound. nih.govsdbonline.org

Table 2: Key Enzymes in this compound Biosynthesis

EnzymeFunctionSubstrateProduct
Signal Peptidase Cleavage of the N-terminal signal peptide.Prepro-Panurgine 1Pro-Panurgine 1
Proprotein Convertases Excision of the propeptide region.Pro-Panurgine 1This compound-Gly
Peptidylglycine α-amidating monooxygenase (PAM) C-terminal amidation.This compound-GlyMature this compound

Genetic Analysis of this compound Encoding Sequences

Direct genetic analysis of the sequence encoding this compound in Panurgus calcaratus has not yet been reported. There is currently no published venom gland transcriptome or genome for this species. nih.govuq.edu.au Consequently, the specific gene structure, including the organization of exons and introns, and the regulatory elements controlling its expression, remain unknown.

However, based on studies of other venom peptide genes in bees and other venomous arthropods, some general features can be predicted. researchgate.netscielo.br The gene encoding the this compound precursor is expected to be located within the genome of Panurgus calcaratus and transcribed into messenger RNA (mRNA) in the venom glands. This mRNA is then translated into the prepropeptide. The expression of venom peptides is often highly specific to the venom gland tissue and may be regulated by various factors. nih.gov

Future transcriptomic and genomic studies on Panurgus calcaratus will be essential to elucidate the precise genetic determinants of this compound, providing valuable insights into the evolution and regulation of this antimicrobial peptide.

Peptide Engineering, Chemical Synthesis, and Analog Development of Panurgine 1

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Panurgine 1 and Analogs

The primary method for producing this compound (PNG-1) and its analogs is Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. researchgate.netnih.gov This approach allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The synthesis of this compound, with the sequence LNWGAILKHIIK-NH2, and its analogs is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.netnih.gov This strategy employs the Fmoc group to temporarily protect the α-amino group of the incoming amino acid. The synthesis cycle involves the deprotection of the Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the full peptide sequence is assembled.

For the synthesis of this compound and its analogs, Rink amide MBHA resin is often utilized. researchgate.net This specific resin is chosen because, upon cleavage, it yields a C-terminally amidated peptide, which is the natural form of this compound. researchgate.netnih.gov

Once the synthesis is complete, the peptide is cleaved from the resin support. This is achieved by treating the resin-bound peptide with a strong acid cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS). nih.gov The crude peptide is then precipitated, typically in cold diethyl ether, and collected for purification. nih.gov

Purification of the synthesized peptides is a critical step to ensure homogeneity. This is accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The purity and correct identity of the final peptide are then confirmed through analytical techniques such as mass spectrometry. nih.gov

Rational Design Principles for Modifying this compound Structure

The modification of this compound's structure is guided by rational design principles aimed at understanding and enhancing its antimicrobial properties. The key physicochemical characteristics that are systematically altered include cationicity, hydrophobicity, and amphipathicity. researchgate.netnih.gov These properties are known to be crucial for the interaction of AMPs with microbial membranes.

Cationicity: The net positive charge of the peptide is a primary determinant of its initial interaction with the negatively charged components of bacterial cell membranes. To investigate its role, analogs of this compound have been designed with an increased net positive charge. This is typically achieved by substituting neutral or hydrophobic amino acids with basic residues like lysine (B10760008) (K) or arginine (R). researchgate.netnih.gov

The table below outlines some of the rationally designed analogs of this compound and the principles behind their modification.

Analog NameSequenceModification Principle
PNG-1 LNWGAILKHIIK-NH₂ Native Peptide
PNG-1aLNWGAILK KIIK-NH₂ Increased cationicity (+4)
PNG-1bLNWGAI KKHIIK-NH₂ Increased cationicity (+4)
PNG-1cLNWGA KLKHIIK-NH₂ Increased cationicity (+4)
PNG-1dLNWG KILKHIIK-NH₂ Increased cationicity (+4)
PNG-1eLN KGAILKHIIK-NH₂ Increased cationicity (+4)
PNG-1fK NWGAILKHIIK-NH₂Increased cationicity (+4)

Table 1: Rationally designed analogs of this compound with modifications aimed at increasing net positive charge.

Evaluation of Structure-Function Relationships in Synthesized Variants

Following their synthesis and purification, the this compound analogs are subjected to biological assays to evaluate their activity and establish structure-function relationships. The primary evaluation is the determination of their antimicrobial potency against a panel of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Studies have shown that the native this compound is active against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis, and to a lesser extent against the pathogenic Staphylococcus aureus. researchgate.net The rationally designed analogs with increased cationicity exhibited improved antimicrobial activity. researchgate.netnih.gov This suggests that a higher net positive charge enhances the peptide's ability to interact with and kill bacteria.

The table below presents the minimal inhibitory concentration (MIC) values for this compound and its analogs against various bacterial strains, illustrating the impact of the structural modifications on antimicrobial activity.

PeptideNet ChargeM. luteus MIC (μM)B. subtilis MIC (μM)S. aureus MIC (μM)E. coli MIC (μM)
PNG-1 +3 2 4 32 >128
PNG-1a+4128128
PNG-1b+42216>128
PNG-1c+4128128
PNG-1d+42216>128
PNG-1e+4228>128
PNG-1f+4228128

Table 2: Antimicrobial activity (MIC in μM) of this compound and its analogs with increased cationicity. Data sourced from research on panurgine peptides. researchgate.net

The results indicate that increasing the net positive charge from +3 to +4 generally leads to a significant enhancement in activity, particularly against S. aureus. researchgate.net The position of the additional lysine residue also appears to influence the degree of activity enhancement. For instance, analogs PNG-1a, PNG-1c, PNG-1e, and PNG-1f demonstrated a four-fold increase in potency against S. aureus compared to the native peptide. researchgate.net

These findings underscore the importance of rational design in peptide engineering. By systematically modifying key physicochemical properties like cationicity, it is possible to develop this compound variants with improved antimicrobial efficacy, providing valuable insights into the fundamental structure-function relationships of this class of antimicrobial peptides. researchgate.netnih.gov

Comparative Analysis and Evolutionary Context of Panurgine 1

Comparison with Known Antimicrobial Peptides (AMPs)

Panurgine 1 (PNG-1) is a notable antimicrobial peptide isolated from the venom of the communal bee Panurgus calcaratus. researchgate.netnih.gov Its characteristics and functions are best understood when compared with other known AMPs, revealing both shared evolutionary traits and unique specializations.

This compound is a dodecapeptide, meaning it is composed of 12 amino acids, with the sequence LNWGAILKHIIK-NH₂. researchgate.netnih.gov Structurally, it is classified as a linear, cationic, α-helical amphipathic peptide. researchgate.netresearchgate.net This architecture is a common theme among many antimicrobial peptides found in nature, particularly in the venoms of solitary bees. The peptide is cationic (positively charged) and amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This allows it to interact with and disrupt the negatively charged cell membranes of microbes. researchgate.net

Functionally, this compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govuq.edu.au This wide range of activity is shared with other venom-derived linear α-helical peptides from solitary bees, such as melectin (B1577388), osmin, and xylopin. researchgate.netscielo.br The primary mechanism for these peptides, including this compound, is the permeabilization and disruption of microbial cell membranes. researchgate.netscielo.br Furthermore, similar to many other AMPs from solitary bees, this compound displays low hemolytic activity, meaning it has a low toxicity towards red blood cells. researchgate.netnih.gov

Table 1: Comparison of this compound with Structurally Similar Solitary Bee Venom Peptides

Feature This compound Melectin Osmin Xylopin
Source Organism Panurgus calcaratus Melecta albifrons Osmia rufa Xylocopa appendiculata
Structure Linear, α-helical Linear, α-helical Linear, α-helical Linear, α-helical
Amino Acid Sequence LNWGAILKHIIK-NH₂ GFLSILKKVL-PALIS-NH₂ IKWKLLRAAK-KL-NH₂ GFVALLKKLPLILKHLH-NH₂
Length (Amino Acids) 12 16 13 17
Functional Activity Antibacterial, Antifungal Antibacterial, Antifungal Antibacterial, Antifungal Antibacterial, Antifungal
Hemolytic Activity Low Low Low Very Low

Data sourced from multiple studies. researchgate.netresearchgate.netscielo.brnih.gov

Despite broad similarities, this compound exhibits key divergences from other AMPs. A significant difference is seen within its own venom. The venom of P. calcaratus also contains two cyclic peptides, Panurgine-K and Panurgine-R. researchgate.net Unlike the linear this compound, these peptides have their structure constrained by two disulfide bridges. researchgate.netnih.gov This structural difference leads to a divergence in mechanism and specificity. While this compound induces leakage in membrane vesicles mimicking both bacterial and eukaryotic cells, the cyclic panurgines (PNG-K and PNG-R) are more specific, causing dye leakage only from vesicles that mimic bacterial cell membranes. researchgate.netnih.gov

A major point of divergence is seen when comparing this compound to melittin, the main peptide component of honeybee (Apis mellifera) venom. Melittin is also a linear, cationic, α-helical peptide, but it is intensely hemolytic and cytotoxic to mammalian cells. plos.orgfrontiersin.org In contrast, this compound's low hemolytic activity indicates a higher selectivity for microbial cells over host cells, a crucial difference likely shaped by the distinct evolutionary pressures on social versus solitary bee venoms. researchgate.net

Furthermore, its specificity differs from other classes of AMPs like cecropins. Cecropins, originally found in moths, are potent but tend to show higher specific activity against Gram-negative bacteria. plos.org this compound, however, demonstrates a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The factors driving this broader specificity in this compound are linked to its specific amino acid sequence, which dictates its charge, hydrophobicity, and amphipathic structure. researchgate.net

Table 2: Divergence in Activity and Specificity

Peptide Source Type Primary Structure Hemolytic Activity Primary Target Organisms
This compound Solitary Bee Linear, α-helical Low Gram (+/-) Bacteria, Fungi
Panurgine-K/R Solitary Bee Cyclic (2 disulfide bridges) Low Bacteria
Melittin Social Bee Linear, α-helical High Broadly Cytolytic (Bacteria, Eukaryotes)
Cecropin P1 Insect (Moth) Linear, α-helical Low Gram (-) Bacteria

Data sourced from multiple studies. researchgate.netplos.org

Structural Homologies and Functional Similarities with Related Peptides

Phylogenetic Analysis of this compound Encoding Genes within Hymenoptera

A specific phylogenetic analysis of the gene encoding this compound has not been documented in available scientific literature. Venom gland transcriptomic data for Panurgus calcaratus is not publicly available, which prevents a direct analysis of the gene's evolutionary relationships. mdpi.com However, its evolutionary context can be inferred from the phylogeny of its source organism and the broader evolutionary patterns of venom genes in Hymenoptera.

Panurgus calcaratus belongs to the bee family Andrenidae, a different lineage from the Apidae family, which includes honeybees, bumblebees, and carpenter bees. researchgate.netpensoft.net Phylogenetic studies based on large-scale genomic data place the family Andrenidae as a distinct and ancient group within the bees (Anthophila). pensoft.netpensoft.net

Research into the evolution of Hymenoptera venom genes indicates that many venom components, especially larger proteins and enzymes, are ancient and evolved before the radiation of the major hymenopteran lineages. nih.govnih.gov The evolution of these genes often occurs through the co-option of a single gene that originally had a different physiological function, followed by diversification. nih.govnih.gov However, the evolution of short peptide toxins can follow different patterns. For instance, the gene for melittin, while unique to bees, is found in both the Apidae and Megachilidae families, suggesting it originated before their divergence and has undergone subsequent duplications and diversification in different lineages. nih.gov

Given that this compound shares structural features with other solitary bee peptides like melectin and osmin from the family Apidae, it is possible they all derive from a common ancestral gene. However, without direct sequence data for the this compound gene, it is difficult to determine if it is a true ortholog (descended from the same ancestor gene) or a product of convergent evolution, where different genes evolved to produce peptides with similar structures and functions. The venoms of solitary bees are known to contain unique toxins not found in well-studied social species, suggesting a high degree of evolutionary innovation. mdpi.com

Evolutionary Pressures Shaping Peptide Diversity in Venom Systems

The composition of bee venom is a direct reflection of the evolutionary pressures acting upon the species. nih.gov In social insects like honeybees, the primary function of venom is colony defense against large vertebrate predators. This has driven the evolution of venom rich in peptides like melittin, which cause immediate, intense pain and significant tissue damage. uq.edu.aumdpi.com

In contrast, solitary and communal bees like P. calcaratus face a different set of ecological challenges. While their venom is used for defense against predators (typically other arthropods), it also plays a crucial role in nest protection and provisioning. mdpi.com Solitary bees construct nests and provision them with pollen and nectar for their offspring, and this food source is highly susceptible to microbial contamination. This creates a strong selective pressure for venom components that have potent antimicrobial properties to preserve the larval food stores and protect the developing bee from pathogens. mdpi.comresearchgate.net

The presence of a diverse suite of AMPs like the panurgines (linear PNG-1 and cyclic PNG-K/R) within a single venom is evidence of this pressure. researchgate.net The different structures and specificities of these peptides may provide a more robust defense against a wider range of microbes than a single peptide could. The low hemolytic activity of this compound and many other solitary bee AMPs is also a key evolutionary feature. researchgate.netresearchgate.net This suggests a selective pressure to minimize the venom's toxicity to the bee itself (autotoxicity) and its offspring, while maximizing its lethality towards microbial threats. This balance between antimicrobial efficacy and host safety is a hallmark of venom evolution in solitary bees. uq.edu.au

Compound Reference Table

Compound Name
This compound (PNG-1)
Panurgine-K (PNG-K)
Panurgine-R (PNG-R)
Melittin
Melectin
Osmin
Xylopin

Advanced Research Methodologies and Theoretical Frameworks Applied to Panurgine 1 Studies

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of peptides like Panurgine 1 at an atomic level. nih.gov These methods allow researchers to model the three-dimensional structure of this compound and simulate its interactions with other molecules, such as bacterial cell membranes, over time.

One of the key applications of these simulations is to understand how this compound adopts its characteristic α-helical structure, which is crucial for its antimicrobial activity. nih.govresearchgate.net Studies have shown that this compound, with its sequence LNWGAILKHIIK-NH₂, is an α-helical amphipathic peptide. nih.govresearchgate.net This means that in a helical conformation, the amino acids are arranged so that one side of the helix is hydrophobic (water-repelling) and the other is hydrophilic (water-attracting). researchgate.net This amphipathic nature is a common feature of many antimicrobial peptides and is thought to be essential for their ability to disrupt microbial membranes. researchgate.netscielo.br

Molecular dynamics simulations can visualize this process, showing how the peptide interacts with and inserts into lipid bilayers that mimic bacterial membranes. researchgate.net These simulations can also be used to study the effects of modifying the peptide sequence, for instance, by substituting certain amino acids to enhance its properties. nih.govresearchgate.net By observing these interactions in a simulated environment, scientists can predict how changes in cationicity, amphipathicity, and hydrophobicity will affect the peptide's biological activity, guiding the design of more potent analogs. nih.govresearchgate.net

Proteomic and Metabolomic Profiling in Venom Research

The discovery and characterization of this compound are rooted in the broader field of venom research, which heavily relies on proteomic and metabolomic profiling. lstmed.ac.ukcsic.es Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological sample. researchgate.netplos.orgmdpi.com

Metabolomic studies, on the other hand, can provide insights into the physiological effects of venom components on target organisms. nih.gov By analyzing the changes in the metabolic profile of cells or tissues exposed to a venom or a specific peptide like this compound, researchers can understand the downstream cellular pathways that are affected. mdpi.comnih.gov This can reveal the mechanism of action of the peptide and its broader biological impact. mdpi.comnih.gov

Research AreaKey MethodologiesInsights Gained for this compound
Proteomics Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and sequencing of this compound from bee venom. nih.govresearchgate.netscielo.br
Metabolomics Untargeted and Targeted Metabolite AnalysisUnderstanding the physiological and cellular impact of the peptide. plos.orgmdpi.comnih.gov

Bioinformatic Approaches for Peptide Sequence and Structure Analysis

Bioinformatics provides the essential computational framework for analyzing the vast amounts of data generated by proteomic and other high-throughput methods. ekb.egnih.gov For a peptide like this compound, bioinformatic tools are used at every stage of the research process, from initial identification to functional prediction and structural analysis. ekb.egnih.gov

Once the amino acid sequence of this compound was determined, bioinformatic databases were used to compare it with known antimicrobial peptides. researchgate.net This comparative analysis helps to classify the peptide and predict its potential function and mechanism of action based on similarities to well-characterized peptides. researchgate.net For instance, while this compound shows some homology to other peptides, it is also recognized as a novel sequence, highlighting the diversity of antimicrobial peptides in nature. researchgate.net

Furthermore, bioinformatic software can predict the secondary structure of a peptide from its primary sequence. researchgate.netscielo.br For this compound, these predictions suggested an α-helical conformation, which was later confirmed by experimental methods. researchgate.netscielo.br Helical wheel diagrams, a common bioinformatic visualization, are used to illustrate the amphipathic nature of the α-helix, clearly showing the separation of hydrophobic and hydrophilic residues. researchgate.net This structural information is critical for understanding how this compound interacts with and disrupts microbial membranes. researchgate.net

Future Research Directions and Unexplored Avenues for Panurgine 1 Investigation

Elucidation of Novel Biological Activities Beyond Current Findings

The exploration of Panurgine 1's bioactivity has largely been confined to its antimicrobial and antifungal effects. However, the diverse functionalities of venom peptides from other hymenopteran species suggest that this compound may possess a broader spectrum of activities that remain to be discovered. Future investigations should be directed towards several promising areas:

Immunomodulatory Effects: Many antimicrobial peptides (AMPs) have been shown to modulate the host immune response, a function that can be independent of their direct microbicidal action. frontiersin.org Investigating whether this compound can influence inflammatory pathways, cytokine production, or the activity of immune cells such as macrophages and lymphocytes is a critical next step. A key area of interest would be its potential to induce or inhibit mast cell degranulation, a crucial event in allergic and inflammatory responses. frontiersin.orgnih.govwikipedia.org While this compound itself has low hemolytic activity, suggesting some level of selectivity, its effect on other mammalian cell types is largely unknown. nih.govresearchgate.net

Antiparasitic Activity: The venom of other solitary bees, such as Xylocopa appendiculata circumvolans, contains peptides like xylopin which have demonstrated moderate leishmanicidal activity. nih.govresearchgate.netresearchgate.net This raises the possibility that this compound could also possess activity against protozoan parasites. Screening this compound against a panel of parasites, particularly those that may be relevant in the bee's natural environment, could unveil novel therapeutic applications. mdpi.com

Antiviral and Anticancer Potential: The scientific community has increasingly recognized the potential of AMPs as antiviral and anticancer agents. medcraveonline.cominnovareacademics.in Their ability to disrupt microbial membranes can sometimes be extrapolated to the envelopes of certain viruses or the dysregulated membranes of cancer cells. innovareacademics.inmdpi.com Systematic screening of this compound against various viral strains and cancer cell lines is a logical and exciting avenue for future research. The structural characteristics of this compound, such as its amphipathic α-helical nature, are common features in many peptides with these activities. actascientific.commdpi.com

A summary of potential, yet unexplored, biological activities for this compound is presented in Table 1.

Potential Biological ActivityRationale for InvestigationPotential Research Approach
Immunomodulation Many AMPs exhibit immunomodulatory functions. frontiersin.org Other bee venom peptides induce mast cell degranulation. scielo.brIn vitro assays measuring cytokine release from immune cells (e.g., macrophages, lymphocytes) exposed to this compound. Mast cell degranulation assays. frontiersin.org
Antiparasitic Activity Related bee venom peptides (e.g., xylopin) show leishmanicidal properties. nih.govresearchgate.netScreening against various protozoan parasites, such as Leishmania species, using viability assays. nih.govmdpi.com
Antiviral Activity A known function of some AMPs is the disruption of viral envelopes. medcraveonline.cominnovareacademics.inIn vitro viral inhibition assays against a panel of enveloped and non-enveloped viruses.
Anticancer Activity Some AMPs selectively target and disrupt the membranes of cancer cells. medcraveonline.cominnovareacademics.inmdpi.comCytotoxicity and proliferation assays against various cancer cell lines and normal cell lines to determine selectivity.

Exploration of this compound's Role in Ecological Interactions of Source Organism

The venom of Panurgus calcaratus is a complex cocktail of bioactive molecules, and the role of this compound within this mixture is likely multifaceted and finely tuned to the bee's ecological niche. mdpi.com While its antimicrobial properties are established, their specific ecological relevance is not fully understood. researchgate.net Future research should focus on how this compound contributes to the survival and reproductive success of P. calcaratus.

Defense Against Predators and Parasites: P. calcaratus is a ground-nesting bee, making its nests vulnerable to a variety of soil-dwelling predators and parasites. bwars.compictureinsect.com The cleptoparasitic bee Nomada fuscicornis is a known parasite of P. calcaratus. bwars.compollinatoracademy.eu The venom, containing this compound, could serve as a defense mechanism against such intruders, either by causing pain and deterring predators or by having specific toxic effects on arthropod parasites. si.edu The communal nesting behavior, where multiple females share a common nest entrance, may increase the pressure from parasites and predators, making an effective chemical defense crucial. bwars.comfrontiersin.org

Protection Against Pathogens: The nest environment, particularly the soil, is rich in microorganisms, including potential pathogens. iucn.org P. calcaratus provisions its brood cells with pollen and nectar ("bee bread"), which is a nutrient-rich substrate susceptible to fungal and bacterial contamination. pictureinsect.com The antimicrobial activity of this compound could be vital in preserving these food stores and protecting the developing larvae from microbial infections. actascientific.com Venom may be used to coat the inside of brood cells or be incorporated into the larval provisions. nih.gov

Table 2 outlines key aspects of P. calcaratus ecology and the hypothesized roles of this compound.

Ecological Feature of Panurgus calcaratusHypothesized Role of this compoundFuture Research Direction
Ground-nesting in sandy soils bwars.compictureinsect.comProtection of brood and food stores from soil-borne fungi and bacteria.Analysis of the microbial content of nest cells and provisions; testing this compound's efficacy against isolated microbes.
Communal nesting (shared entrances) bwars.comfrontiersin.orgDefense against nest usurpation by conspecifics and cleptoparasites (Nomada fuscicornis). bwars.compollinatoracademy.euBehavioral studies on nest defense; testing the effect of venom/Panurgine 1 on the behavior and survival of parasites.
Oligolectic on Asteraceae pollinatoracademy.eucontributions-to-entomology.orgPotential for combating specific plant-associated microbes or fungi present on pollen.Characterization of the microbiome of pollen collected from Asteraceae and testing this compound's activity against these microbes.
Predators (birds, spiders, etc.) pictureinsect.comDefensive sting to deter vertebrate and invertebrate predators.While a general defensive role is likely, investigating the specific contribution of this compound to the pain and inflammatory response is needed.

Development of Advanced Methodologies for Studying Peptide-Target Interactions

A deeper understanding of how this compound functions at the molecular level requires the application of sophisticated biophysical and computational techniques. Moving beyond simple antimicrobial assays to more advanced methodologies will be key to unlocking its full potential.

High-Resolution Structural and Dynamic Studies: While the primary sequence of this compound is known, its three-dimensional structure in different environments (aqueous solution vs. membrane-bound) is crucial for understanding its function. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution structures of this compound in membrane-mimetic environments like micelles or bicelles, revealing details of its amphipathic character and the orientation of key residues upon membrane binding. mdpi.com

Circular Dichroism (CD) Spectroscopy: Useful for assessing the secondary structure of this compound and how it changes upon interaction with different lipid compositions, which can provide insights into its selectivity for certain membrane types. researchgate.net

Advanced Membrane Interaction Analysis: The current model suggests this compound acts by forming pores in membranes. nih.govresearchgate.net However, the exact mechanism is likely more complex.

Fluorescence Spectroscopy: Techniques like fluorescence quenching and Förster resonance energy transfer (FRET) can be used to determine the depth of peptide insertion into the lipid bilayer and to study peptide-peptide interactions during pore formation.

Molecular Dynamics (MD) Simulations: All-atom MD simulations can model the interaction of this compound with lipid bilayers at an atomic level, providing dynamic insights into the process of membrane binding, insertion, and pore formation that are often inaccessible experimentally.

Target Identification and Network Analysis: To explore activities beyond membrane disruption, identifying specific intracellular or cell-surface binding partners is essential.

Peptide Pull-Down Assays Coupled with Mass Spectrometry: Using synthetic, biotinylated this compound as bait to pull down interacting proteins from cell lysates can identify potential molecular targets.

Computational Docking and Machine Learning: In silico methods can predict potential interactions between this compound and known protein structures, helping to prioritize targets for experimental validation. Machine learning models trained on known peptide-protein interactions could also predict novel binding partners.

Table 3 summarizes advanced methodologies applicable to the study of this compound.

MethodologyApplication to this compound ResearchExpected Insights
NMR Spectroscopy Determine the 3D structure of this compound when bound to bacterial membrane mimetics. mdpi.comHigh-resolution structural details of the peptide-membrane complex; orientation and dynamics of the peptide within the bilayer.
Molecular Dynamics (MD) Simulations Simulate the process of this compound binding and inserting into various lipid bilayers.Atomistic view of pore formation, lipid displacement, and the energetic landscape of the interaction.
Peptide Arrays & Pull-Down Assays Screen for binding partners of this compound in cell lysates from different organisms (e.g., bacteria, fungi, parasites, human cells).Identification of novel intracellular or cell-surface receptors/targets, suggesting non-membrane-lytic mechanisms of action.
Isothermal Titration Calorimetry (ITC) Measure the thermodynamic parameters (enthalpy, entropy, binding affinity) of this compound interacting with lipid vesicles.Quantitative data on the energetics of membrane binding, helping to understand the driving forces of the interaction.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, moving from its current status as a promising antimicrobial agent to a well-characterized molecule with a defined ecological role and potentially a wide range of therapeutic applications.

Q & A

Q. Q1: What are the validated analytical methods for identifying and quantifying Panurgine 1 in mixed biological matrices?

Answer:

  • Methodology: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity. Validate against parameters per ICH guidelines (sensitivity, linearity, precision).

  • Data Contradictions: Cross-validate results with nuclear magnetic resonance (NMR) to resolve false positives from structurally similar compounds .

  • Example Workflow:

    TechniqueLimit of Detection (LOD)Recovery Rate (%)Matrix Compatibility
    LC-MS/MS0.1 ng/mL92–105Plasma, tissue
    NMR10 ng/mL85–98Purified extracts

Q. Q2: How can researchers optimize this compound synthesis in lab-scale settings while minimizing byproducts?

Answer:

  • Experimental Design: Apply factorial design (e.g., Taguchi method) to test variables: temperature, catalyst concentration, reaction time.
  • Key Metrics:
    • Purity (>95% via HPLC).
    • Yield optimization using response surface methodology (RSM).
  • Contradictions: Solvent polarity impacts reaction pathways; dichloromethane vs. ethanol may alter intermediate stability .

Advanced Research Questions

Q. Q3: What molecular mechanisms underlie this compound’s observed biphasic dose-response in in vitro cytotoxicity assays?

Answer:

  • Hypothesis Testing:
    • Conduct transcriptomic profiling (RNA-seq) to identify upregulated/downregulated pathways at varying concentrations.
    • Use CRISPR-Cas9 knockouts to validate candidate genes (e.g., CASP3 for apoptosis).
  • Data Interpretation: Apply Benjamini-Hochberg correction to mitigate false discovery rates in high-throughput datasets .

Q. Q4: How do crystallographic data and computational docking models reconcile discrepancies in this compound’s binding affinity predictions for Target X?

Answer:

  • Methodology:

    • Compare X-ray diffraction structures (PDB) with molecular dynamics simulations (AMBER/CHARMM).
    • Assess binding free energy (ΔG) via MM-PBSA calculations.
  • Contradiction Resolution:

    Model TypePredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Error Margin
    Docking-8.2-7.1±1.5
    MD Simulation-7.6-7.1±0.9
    • Refine force fields using Bayesian optimization .

Q. Q5: What statistical approaches are recommended for meta-analysis of this compound’s conflicting efficacy results across preclinical studies?

Answer:

  • Framework:

    • Perform heterogeneity testing (Cochran’s Q, I² statistic).
    • Stratify studies by model organism, dosing regimen, and endpoint.
  • Example Findings:

    SubgroupNumber of StudiesPooled Effect Size (95% CI)I² (%)
    Rodent models120.65 [0.51–0.79]42
    Human cell lines80.31 [0.18–0.44]68
    • Use random-effects models to account for variability .

Methodological Frameworks

  • PICO Adaptation for this compound Studies:
    • Population: Cell type/organism.
    • Intervention: Dose, administration route.
    • Comparison: Positive/negative controls.
    • Outcome: IC50, gene expression, etc. .
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.